Cas no 870521-31-6 (5-Bromo-2-isopropoxypyridine)

5-Bromo-2-isopropoxypyridine structure
5-Bromo-2-isopropoxypyridine structure
Nome do Produto:5-Bromo-2-isopropoxypyridine
N.o CAS:870521-31-6
MF:C8H10BrNO
MW:216.07510137558
MDL:MFCD07368869
CID:93093
PubChem ID:21935068

5-Bromo-2-isopropoxypyridine Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Bromo-2-isopropoxypyridine
    • 5-Bromo-2-isopropoxy-pyridine
    • 5-bromo-2-propan-2-yloxypyridine
    • 5-Bromo-2-(1-methylethoxy)pyridine (ACI)
    • 2-Isopropoxy-5-bromopyridine
    • 5-Bromo-2-isopropyloxypyridine
    • Pyridine, 5-bromo-2-(1-methylethoxy)-
    • 870521-31-6
    • SCHEMBL735634
    • 5-bromo-2-(propan-2-yloxy)pyridine
    • 2-isopropoxy-5-bromo-pyridine
    • MB04495
    • 5-bromo-2-iso-propoxypyridine
    • SY110382
    • MFCD07368869
    • AC-33366
    • Q-103384
    • FSZRSTNRZUIEMA-UHFFFAOYSA-N
    • EN300-108957
    • 5-Bromo-2-[(propan-2-yl)oxy]pyridine
    • DS-13001
    • 5-bromo-2-isopropoxypyridine, AldrichCPR
    • BCP23111
    • A847791
    • CS-0038218
    • VJB52131
    • AKOS010631671
    • WLZ2921
    • Z808608768
    • DTXSID70620330
    • AM20061561
    • FT-0686922
    • DB-025223
    • MDL: MFCD07368869
    • Inchi: 1S/C8H10BrNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3
    • Chave InChI: FSZRSTNRZUIEMA-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)OC(C)C

Propriedades Computadas

  • Massa Exacta: 214.99500
  • Massa monoisotópica: 214.995
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 119
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Carga de Superfície: 0
  • Superfície polar topológica: 22.1A^2
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Liquid
  • Densidade: 1.383
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 228.3±20.0 °C at 760 mmHg
  • Ponto de Flash: 91.9±21.8 °C
  • Índice de Refracção: 1.5305
  • PSA: 22.12000
  • LogP: 2.63130

5-Bromo-2-isopropoxypyridine Informações de segurança

5-Bromo-2-isopropoxypyridine Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-2-isopropoxypyridine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-0038218-1g
5-Bromo-2-isopropoxypyridine
870521-31-6 99.53%
1g
$45.0 2022-04-26
Chemenu
CM174148-25g
5-Bromo-2-isopropoxypyridine
870521-31-6 97%
25g
$393 2021-08-05
Chemenu
CM174148-10g
5-Bromo-2-isopropoxypyridine
870521-31-6 97%
10g
$211 2021-08-05
TRC
B696468-250mg
5-Bromo-2-isopropoxypyridine
870521-31-6
250mg
$ 75.00 2023-04-18
Chemenu
CM174148-5g
5-Bromo-2-isopropoxypyridine
870521-31-6 97%
5g
$138 2021-08-05
AstaTech
50158-1/G
5-BROMO-2-ISOPROPOXYPYRIDINE
870521-31-6 97%
1g
$74 2023-09-17
ChemScence
CS-0038218-5g
5-Bromo-2-isopropoxypyridine
870521-31-6 99.53%
5g
$98.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108858-250mg
5-Bromo-2-isopropoxypyridine
870521-31-6 98%
250mg
¥46.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108858-1g
5-Bromo-2-isopropoxypyridine
870521-31-6 98%
1g
¥73.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108858-5g
5-Bromo-2-isopropoxypyridine
870521-31-6 98%
5g
¥249.00 2024-04-27

5-Bromo-2-isopropoxypyridine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Polyoxyethylene sorbitan monolaurate Solvents: Water ;  rt → 70 °C; 18 h, 70 °C; 70 °C → rt
1.2 Reagents: Methanol
Referência
Mild and Regioselective N-Alkylation of 2-Pyridones in Water
Hao, Xin; et al, Organic Letters, 2015, 17(14), 3382-3385

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium Solvents: Isopropanol ;  3 h, reflux; reflux → rt
1.2 0.5 h, 80 °C
Referência
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium isopropoxide ;  130 °C
2.1 Reagents: Sodium bromide ,  Sulfuric acid Solvents: Water ;  4 h, 25 - 35 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referência
Synthesis of (alkoxy)pyridine bromide and its diphenylphosphine derivatives
Liu, Jie; et al, Huaxue Shiji, 2007, 29(4), 193-196

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydride ;  5 min, 25 °C; 16 h, 25 °C
1.2 Solvents: Dimethylformamide ;  10 min; 4 h, 130 °C; 130 °C → rt
Referência
Synthesis and Structure-Activity Relationships of N-{3-[2-(4-Alkoxyphenoxy)thiazol-5-yl]-1- methylprop-2-ynyl}carboxy Derivatives as Selective Acetyl-CoA Carboxylase 2 Inhibitors
Gu, Yu Gui; et al, Journal of Medicinal Chemistry, 2006, 49(13), 3770-3773

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 d, rt
Referência
MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology
Boga, Sobhana Babu ; et al, ACS Medicinal Chemistry Letters, 2018, 9(7), 761-767

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Isopropanol ;  rt → 60 °C; 30 min, 60 °C
1.2 Solvents: Isopropanol ;  24 h, reflux
Referência
Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists
Epple, Robert; et al, Journal of Medicinal Chemistry, 2010, 53(1), 77-105

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium bromide ,  Sulfuric acid Solvents: Water ;  4 h, 25 - 35 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referência
Synthesis of (alkoxy)pyridine bromide and its diphenylphosphine derivatives
Liu, Jie; et al, Huaxue Shiji, 2007, 29(4), 193-196

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium
1.2 8 h, 2 MPa, 130 °C
2.1 Reagents: Sulfuric acid ,  Sodium bromate Solvents: Water ;  4 h, 25 - 35 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referência
Synthesis of 2-alkyloxy-5-bromopyridine
Wang, Yue; et al, Tianjin Shifan Daxue Xuebao, 2006, 26(1), 14-16

Método de produção 9

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Sodium bromate Solvents: Water ;  4 h, 25 - 35 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referência
Synthesis of 2-alkyloxy-5-bromopyridine
Wang, Yue; et al, Tianjin Shifan Daxue Xuebao, 2006, 26(1), 14-16

5-Bromo-2-isopropoxypyridine Raw materials

5-Bromo-2-isopropoxypyridine Preparation Products

5-Bromo-2-isopropoxypyridine Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:870521-31-6)5-Bromo-2-isopropoxypyridine
A847791
Pureza:99%
Quantidade:25g
Preço ($):232.0